molecular formula C16H12N2O2S2 B12521517 1,1'-Disulfanediylbis(3-isocyanato-4-methylbenzene) CAS No. 672288-55-0

1,1'-Disulfanediylbis(3-isocyanato-4-methylbenzene)

Cat. No.: B12521517
CAS No.: 672288-55-0
M. Wt: 328.4 g/mol
InChI Key: JRUWUKQVQSXPJE-UHFFFAOYSA-N
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Description

1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) is an organic compound with the molecular formula C16H12N2O2S2. This compound features two isocyanate groups attached to a benzene ring, which is further substituted with a methyl group and connected via a disulfide bridge. The presence of isocyanate groups makes it highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) typically involves the reaction of 3-isocyanato-4-methylbenzenethiol with an oxidizing agent to form the disulfide bridge. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Common solvents like dichloromethane or toluene.

    Oxidizing Agent: Hydrogen peroxide or iodine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Oxidation-Reduction Reactions: The disulfide bridge can be reduced to thiols or oxidized to sulfonic acids.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols.

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, sodium borohydride.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules through isocyanate chemistry.

    Medicine: Potential use in drug delivery systems due to its reactivity and ability to form stable linkages.

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The disulfide bridge can undergo redox reactions, which can be exploited in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Disulfanediylbis(3-methylbenzene): Lacks the isocyanate groups, making it less reactive.

    Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar structure but with a methylene bridge instead of a disulfide bridge.

    3-Chloro-4-methylphenyl isocyanate: Contains a chlorine substituent instead of a disulfide bridge.

Uniqueness

1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) is unique due to the presence of both isocyanate groups and a disulfide bridge. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical and industrial applications.

Properties

CAS No.

672288-55-0

Molecular Formula

C16H12N2O2S2

Molecular Weight

328.4 g/mol

IUPAC Name

2-isocyanato-4-[(3-isocyanato-4-methylphenyl)disulfanyl]-1-methylbenzene

InChI

InChI=1S/C16H12N2O2S2/c1-11-3-5-13(7-15(11)17-9-19)21-22-14-6-4-12(2)16(8-14)18-10-20/h3-8H,1-2H3

InChI Key

JRUWUKQVQSXPJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)N=C=O)N=C=O

Origin of Product

United States

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